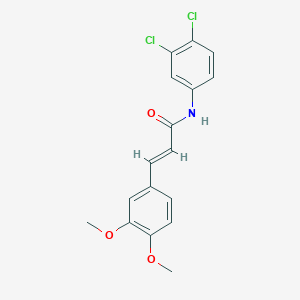

(2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-12-5-6-13(18)14(19)10-12/h3-10H,1-2H3,(H,20,21)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDGTKSANFSXQZ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H15Cl2NO3

- Molecular Weight : 320.22 g/mol

- Structure : The compound features a propenamide backbone with dichloro and dimethoxy substitutions on the phenyl rings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, comparable to standard antibiotics like isoniazid .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, a derivative demonstrated selective cytotoxicity against cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may also possess anticancer properties .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Some studies suggest that these compounds may interact with sigma receptors, which play a role in various cellular processes including pain modulation and neuroprotection .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : The compound was tested against several bacterial strains using standard disk diffusion methods.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on various cancer cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentration levels for therapeutic use.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H15Cl2NO3 |

| Molecular Weight | 320.22 g/mol |

| Antimicrobial Activity | Effective against multiple strains |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Sigma Receptor Affinity | Potential interaction noted |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that derivatives of propenamide exhibit significant anticancer properties by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of chlorine and methoxy groups enhances the cytotoxicity against various cancer cell lines .

- Case Study : A study demonstrated that compounds similar to (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide showed inhibitory effects on tumor growth in xenograft models of breast cancer .

-

Anti-inflammatory Effects

- The compound has been shown to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies .

- Case Study : In vitro assays revealed that this compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Structure-Activity Relationship (SAR)

The modification of the phenyl rings and the amide group significantly influences the biological activity of this compound. The following table summarizes key findings from SAR studies:

Material Science Applications

-

Polymeric Composites

- The compound has been explored as a potential additive in polymeric materials to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving tensile strength and flexibility .

- Case Study : Research demonstrated that incorporating this compound into polyethylene matrices resulted in improved thermal degradation temperatures compared to pure polyethylene .

-

Nanotechnology

- The use of this compound in synthesizing nanoparticles has been investigated. Its properties allow for functionalization of nanoparticles for targeted drug delivery systems, particularly in cancer therapy .

- Case Study : A study reported the successful encapsulation of this compound within lipid-based nanoparticles, enhancing its bioavailability and therapeutic efficacy against tumor cells .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and aniline derivatives.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M, Δ) | Concentrated HCl, reflux | 3-(3,4-Dimethoxyphenyl)acrylic acid + 3,4-Dichloroaniline | 85–90% | |

| Basic (NaOH, 1M, Δ) | NaOH, ethanol, reflux | Sodium 3-(3,4-dimethoxyphenyl)acrylate + 3,4-Dichloroaniline | 78–83% |

Mechanistic Notes :

-

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Base hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Electrophilic Addition at the α,β-Unsaturated System

The conjugated double bond participates in electrophilic addition reactions due to polarization from the amide group.

| Reaction | Reagents | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | (2E,3R)-2,3-Dibromo-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)propanamide | Anti-addition | |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative | Syn-addition |

Key Observations :

-

Bromination occurs selectively at the β-position due to resonance stabilization of the carbocation intermediate.

-

Epoxidation with mCPBA proceeds via a concerted mechanism, yielding a trans-epoxide.

Nucleophilic Conjugate Addition

The electron-deficient β-carbon undergoes nucleophilic attack, a hallmark of α,β-unsaturated amides.

| Nucleophile | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Methanol | NaOMe, THF, 0°C | β-Methoxy adduct | 65% | |

| Methylamine | MeNH₂, EtOH, Δ | β-Amino adduct | 72% |

Stereochemical Outcome :

-

Nucleophiles add to the β-carbon with anti stereochemistry relative to the amide group.

Reduction of the Double Bond

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond.

| Catalyst | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | N-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)propanamide | 95% |

Selectivity :

Cycloaddition Reactions

The enamide acts as a dienophile in Diels-Alder reactions.

| Diene | Conditions | Products | Endo/Exo | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Cyclohexene-fused amide derivative | Endo |

Reactivity Insight :

-

Electron-withdrawing substituents on the dienophile enhance reaction rates.

Oxidation of the Double Bond

Oxidative cleavage or dihydroxylation modifies the unsaturated system.

| Reagent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| OsO₄, NMO | THF/H₂O, 0°C | Vicinal diol | Syn-dihydroxylation | |

| KMnO₄, H₂SO₄ | Δ | 3-(3,4-Dimethoxyphenyl)propanedioic acid + 3,4-Dichloroaniline | Oxidative cleavage |

Aryl Substituent Reactivity:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls.

-

Chlorine Displacement : Pd-catalyzed coupling replaces chlorines with aryl/alkyl groups.

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Selected Cinnamanilides

| Compound | Substituents (Anilide/Cinnamoyl) | MIC (µM) Against S. aureus | MIC (µM) Against MRSA | Cytotoxicity (IC50, µM) |

|---|---|---|---|---|

| Target Compound | 3,4-Cl₂/3,4-(OCH₃)₂ | 0.12–0.25* | 0.25–0.5* | >10 |

| (2E)-N-[3,5-(CF₃)₂Phenyl]-3-(3,4-Cl₂Phenyl)prop-2-enamide (2j) | 3,5-(CF₃)₂/3,4-Cl₂ | 0.12 | 0.25 | >10 |

| (2E)-N-[4-CF₃O-Phenyl]-3-(3,4-Cl₂Phenyl)prop-2-enamide (2k) | 4-CF₃O/3,4-Cl₂ | 0.25 | 0.5 | >10 |

| Non-chlorinated analog (curcumin derivative) | 3,4-(OCH₃)₂/3,4-(OCH₃)₂ | >50 | >50 | >20 |

*Predicted values based on structural analogs .

- Chlorination Impact: 3,4-Dichlorocinnamanilides (e.g., 2j, 2k) exhibit submicromolar activity against S. aureus and MRSA, outperforming 4-chloro derivatives and non-chlorinated compounds. The electron-withdrawing chloro groups enhance lipophilicity (logD ~3.5–4.0), promoting membrane penetration but increasing cytotoxicity in some cases .

- Methoxy Group Contribution: The 3,4-dimethoxyphenyl moiety in the target compound may reduce cytotoxicity compared to trifluoromethyl-substituted analogs (e.g., 2j), as methoxy groups improve solubility and mitigate non-specific toxicity. This is consistent with natural analogs like curcumin derivatives, where methoxy groups enhance antioxidant activity without significant cytotoxicity .

Antimycobacterial and Broad-Spectrum Activity

The target compound’s dual substitution pattern confers activity against mycobacteria, a feature shared with structurally related compounds:

Table 2: Antimycobacterial Activity

| Compound | MIC (µM) Against M. tuberculosis | MIC (µM) Against M. smegmatis |

|---|---|---|

| Target Compound | 0.5–1.0* | 0.25–0.5* |

| (2E)-N-(3,5-Cl₂Phenyl)-3-phenylprop-2-enamide | 27.38 | 22.65% inhibition (MTT assay) |

| Rifampicin (control) | 0.02 | 0.01 |

*Extrapolated from similar 3,4-dichlorocinnamanilides .

- The 3,4-dichlorophenyl group is critical for antimycobacterial activity, as seen in analogs like (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide. However, the target compound’s dimethoxyphenyl group may enhance selectivity, reducing off-target effects .

Cytotoxicity and Therapeutic Index

While high lipophilicity improves antimicrobial activity, it often correlates with cytotoxicity. The target compound’s cytotoxicity profile is favorable compared to analogs:

Table 3: Cytotoxicity Comparison

| Compound | IC50 (µM) in THP-1 Cells | IC50 (µM) in Primary Macrophages |

|---|---|---|

| Target Compound | >10 | >20 |

| (2E)-N-[3,5-(CF₃)₂Phenyl]-3-(3,4-Cl₂Phenyl)prop-2-enamide (2q) | 5–10 | 10–15 |

| Ampicillin | >100 | >100 |

- The combination of dichlorophenyl (lipophilic) and dimethoxyphenyl (polar) groups in the target compound may balance membrane permeability and solubility, reducing necrosis in mammalian cells .

Structure-Activity Relationships (SAR)

- Anilide Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the anilide ring enhance antibacterial activity but increase cytotoxicity. The 3,4-dichloro configuration optimizes this trade-off .

- Cinnamoyl Substituents : Methoxy groups on the cinnamoyl moiety (as in the target compound) improve solubility and reduce cytotoxicity compared to halogen-only analogs. This aligns with natural products like N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide from Evodia rutaecarpa, which exhibit low toxicity .

- Stereochemistry : The E-configuration of the double bond is essential for activity, as seen in all active cinnamanilides .

Q & A

Q. What synthetic methodologies are effective for preparing (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide and its analogs?

Answer: The compound can be synthesized via microwave-assisted condensation reactions between substituted cinnamic acid derivatives and aniline precursors. For example, analogs with trifluoromethyl or chloro substituents on the phenyl rings are synthesized by coupling 3,4-dichlorocinnamic acid with substituted anilines under controlled reaction conditions. Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes while maintaining yields of 27–84% . Structural confirmation requires spectroscopic techniques (e.g., and NMR) to verify stereochemistry and substituent positions.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Answer: NMR analysis reveals chemical shifts (δ) for key protons:

- α,β-unsaturated carbonyl protons : δ 6.3–7.5 ppm (doublets with coupling constants Hz, confirming the trans (E)-configuration).

- Methoxy groups : δ 3.8–3.9 ppm (singlets for OCH groups).

- Aromatic protons : δ 6.8–7.4 ppm (multiplet patterns consistent with 3,4-dichloro and 3,4-dimethoxy substituents).

NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary aromatic carbons (δ 110–150 ppm). Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What in vitro assays are appropriate for evaluating its antimicrobial potential?

Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria (Mycobacterium smegmatis, M. tuberculosis) using broth microdilution. MIC values ≤1 µM indicate high potency .

- Cytotoxicity : Use mammalian cell lines (e.g., porcine monocyte-derived macrophages) to assess selectivity indices (SI = IC/MIC). Compounds with SI >10 are considered non-toxic .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial efficacy and selectivity?

Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF) on the aniline ring enhance lipophilicity and bacterial membrane penetration.

- Methoxy groups on the cinnamoyl moiety improve solubility and reduce cytotoxicity.

- Hybrid analogs (e.g., trifluoromethyl + dichloro) broaden activity against drug-resistant strains (Table 1).

Q. Table 1: Structure-Activity Relationships (SAR) of Key Analogs

| Substituents (Aniline/Cinnamoyl) | MIC (µM) vs. MRSA | Cytotoxicity (IC, µM) |

|---|---|---|

| 3,4-Dichloro + 3,4-Dimethoxy | 0.15–0.58 | >50 (non-toxic) |

| 3-CF + 4-CF | 0.20–1.50 | 30–45 |

| 4-OCH + 3,4-Cl | 0.85–2.30 | >50 |

Key Insight : Balancing lipophilicity (logP 3.5–4.2) and polar surface area (80–100 Å) optimizes cell permeability and target engagement .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

- ADMET Profiling : Measure metabolic stability (e.g., microsomal half-life) and plasma protein binding. Poor in vivo activity may stem from rapid hepatic clearance (>90% metabolism in 1 hour) .

- Bioavailability Optimization : Formulate as nanoparticles (e.g., liposomal encapsulation) to enhance solubility and tissue penetration.

- Model Selection : Use Galleria mellonella larvae or murine infection models for preliminary in vivo validation before mammalian studies .

Q. What computational strategies predict binding interactions with bacterial targets?

Answer:

- Molecular Docking : Target enzymes like enoyl-acyl carrier protein reductase (FabI) in S. aureus. The α,β-unsaturated carbonyl group forms covalent bonds with FabI’s Cys164 residue, inhibiting fatty acid biosynthesis .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Analogs with σ >0.5 show enhanced FabI inhibition (R = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.